

# Voxelotor (GBT440): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Voxelotor** (formerly GBT440), a first-in-class hemoglobin S (HbS) polymerization inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on the core scientific and clinical data.

# Introduction: Addressing the Root Cause of Sickle Cell Disease

Sickle cell disease (SCD) is a genetic blood disorder characterized by a mutation in the betaglobin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. This sickling process is the primary driver of the pathophysiology of SCD, leading to chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage.[1]

**Voxelotor** was developed by Global Blood Therapeutics (later acquired by Pfizer) to directly inhibit HbS polymerization, representing a targeted therapeutic approach to mitigate the root cause of SCD.[2] It is an oral, once-daily medication that modulates the affinity of hemoglobin for oxygen.[3]

# **Discovery and Preclinical Development**







The discovery of **Voxelotor** stemmed from a therapeutic strategy aimed at increasing the oxygen affinity of hemoglobin. The rationale is that by stabilizing hemoglobin in its oxygenated state, the concentration of deoxygenated HbS, the species prone to polymerization, would be reduced.[4]

Preclinical studies demonstrated that **Voxelotor** binds reversibly to the N-terminal valine of the α-chain of hemoglobin, leading to an allosteric modification that increases its oxygen affinity.[5] In vitro studies using blood from SCD patients and in vivo animal models showed that **Voxelotor** dose-dependently inhibited HbS polymerization, reduced red blood cell sickling, improved red blood cell deformability, and decreased whole blood viscosity.[5][6] A key finding from preclinical work was that **Voxelotor**-modified HbS was as effective as fetal hemoglobin in delaying HbS polymerization.[5]

#### **Mechanism of Action**

**Voxelotor**'s primary mechanism of action is the allosteric modification of hemoglobin. By binding to the alpha-chain, it stabilizes the relaxed (R) state, or the oxygenated conformation of hemoglobin, thereby increasing its affinity for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the left reduces the amount of deoxygenated HbS available to participate in the polymerization process that underlies red blood cell sickling.





Click to download full resolution via product page

Figure 1: Voxelotor's Mechanism of Action.



## **Pharmacokinetics and Pharmacodynamics**

**Voxelotor** exhibits a linear pharmacokinetic profile. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration of approximately 2 hours.[7] A notable characteristic of **Voxelotor** is its high partitioning into the red blood cell compartment, demonstrating specific binding to hemoglobin.[8] The terminal half-life in patients with SCD is approximately 50 hours, supporting once-daily dosing.[8][9]

The pharmacodynamic effect of **Voxelotor** is a dose-dependent increase in hemoglobin's oxygen affinity, as measured by a leftward shift in the oxygen-hemoglobin dissociation curve (a decrease in p50).[5] A target of 20-30% hemoglobin modification was identified as potentially therapeutic.[10]

Table 1: Pharmacokinetic Parameters of Voxelotor

| Parameter                      | Healthy Volunteers | Patients with SCD | Reference |
|--------------------------------|--------------------|-------------------|-----------|
| Tmax (plasma)                  | ~2 hours           | ~2 hours          | [7]       |
| Terminal Half-life<br>(plasma) | 61 - 85 hours      | ~50 hours         | [8][9]    |
| RBC/Plasma Ratio               | ~150               | -                 | [11]      |

# **Clinical Development**

**Voxelotor**'s clinical development program included several key studies designed to evaluate its safety, efficacy, and pharmacokinetic/pharmacodynamic profile in both healthy volunteers and patients with SCD.

### **Phase 1/2 Studies (GBT440-001)**

The initial Phase 1/2 study (NCT02285088) was a randomized, double-blind, placebo-controlled, ascending dose trial in healthy volunteers and adults with SCD.[5] This study established the proof-of-concept for **Voxelotor**, demonstrating that it was well-tolerated and resulted in a dose-dependent increase in hemoglobin-oxygen affinity.[8] In patients with SCD, treatment with **Voxelotor** for at least 28 days led to improvements in hemoglobin levels and reductions in markers of hemolysis and the percentage of sickled red cells.[5]





Click to download full resolution via product page

Figure 2: Phase 1/2 Clinical Trial Workflow.

#### **Phase 3 HOPE Trial**

The pivotal Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) trial (NCT03036813) was a randomized, double-blind, placebo-controlled, multicenter study that enrolled 274 patients with SCD aged 12 years and older.[12] Patients were randomized to receive **Voxelotor** 1500 mg, 900 mg, or placebo once daily.[12] The primary endpoint was the proportion of patients with a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks.[12]

The trial met its primary endpoint, with 51.1% of patients in the 1500 mg **Voxelotor** group achieving a hemoglobin response, compared to 6.5% in the placebo group.[12] **Voxelotor** treatment also led to significant reductions in markers of hemolysis, including indirect bilirubin and reticulocyte counts.[12]

Table 2: Key Efficacy Results from the Phase 3 HOPE Trial (24 Weeks)



| Outcome                                              | Voxelotor 1500<br>mg (n=90) | Placebo (n=92) | p-value | Reference |
|------------------------------------------------------|-----------------------------|----------------|---------|-----------|
| Hemoglobin<br>Response Rate<br>(>1 g/dL<br>increase) | 51.1%                       | 6.5%           | <0.001  | [12]      |
| Mean Change in<br>Hemoglobin<br>(g/dL)               | +1.14                       | -0.08          | -       | [12]      |
| Mean Percent Change in Indirect Bilirubin            | -29.08%                     | -3.16%         | -       | [12]      |
| Mean Percent Change in Reticulocyte Count            | -19.93%                     | +4.54%         | -       | [12]      |

## **Pediatric Studies (HOPE-KIDS 1)**

The HOPE-KIDS 1 study (NCT02850406) was a Phase 2a open-label trial that evaluated the safety, pharmacokinetics, and efficacy of **Voxelotor** in pediatric patients with SCD aged 4 to 17 years. The pharmacokinetics in adolescents were found to be similar to adults.[13] In children aged 4 to 11 years, 47% achieved a hemoglobin response of >1.0 g/dL at 24 weeks, with concurrent improvements in markers of hemolysis.[14]

### **Open-Label Extension Studies**

Long-term safety and efficacy were assessed in open-label extension studies (e.g., NCT03573882). These studies showed that the improvements in hemoglobin and markers of hemolysis were durable with continued treatment.[15][16]

Table 3: Common Adverse Events (>10%) in the HOPE Trial



| Adverse Event   | Voxelotor 1500 mg | Placebo  | Reference |
|-----------------|-------------------|----------|-----------|
| Headache        | Reported          | Reported | [12]      |
| Diarrhea        | Reported          | Reported | [12]      |
| Abdominal Pain  | Reported          | Reported | [12]      |
| Nausea          | Reported          | Reported | [12]      |
| Fatigue         | Reported          | Reported | [12]      |
| Rash            | Reported          | Reported | [12]      |
| Pyrexia (Fever) | Reported          | Reported | [12]      |

## **Regulatory History and Recent Developments**

**Voxelotor** received accelerated approval from the U.S. Food and Drug Administration (FDA) in November 2019 for the treatment of SCD in adults and pediatric patients 12 years of age and older.[12][17] This was later expanded in December 2021 to include children aged 4 to 11 years.[17]

However, in September 2024, Pfizer, which had acquired Global Blood Therapeutics, announced the voluntary withdrawal of **Voxelotor** from all global markets. This decision was based on a review of clinical data that raised concerns about the benefit-risk profile of the drug, including the potential for severe safety events and fatalities.[17][18] Postmarketing studies had shown a higher rate of vaso-occlusive crises and deaths in the **Voxelotor** group compared to placebo.[18][19]

# **Key Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the methodologies used for key assays in the development of **Voxelotor**.

## Hemoglobin Oxygen Affinity Assay (Hemox Analyzer)

 Objective: To measure the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), providing a measure of oxygen affinity.



#### · Methodology:

- Whole blood or purified hemoglobin samples are prepared and introduced into the Hemox Analyzer.
- The sample is first fully oxygenated and then deoxygenated by bubbling with nitrogen.
- During deoxygenation, the instrument continuously measures the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of hemoglobin using dualwavelength spectrophotometry.
- An oxygen-hemoglobin dissociation curve is generated by plotting oxygen saturation as a function of pO2.
- The p50 value is determined from this curve. A lower p50 indicates higher oxygen affinity.

## **HbS Polymerization Assay**

- Objective: To assess the effect of Voxelotor on the polymerization of deoxygenated HbS.
- · Methodology:
  - Purified HbS is incubated with varying concentrations of Voxelotor or a control.
  - The samples are deoxygenated, typically through a vacuum or by purging with an inert gas, to induce polymerization.
  - The extent and kinetics of polymerization are monitored over time. This can be measured by various techniques, including light scattering, turbidity, or by observing the formation of a gel-like phase.
  - A delay in the onset of polymerization or a reduction in the total amount of polymer formed indicates an inhibitory effect.

#### **Red Blood Cell Deformability (Ektacytometry)**

 Objective: To measure the ability of red blood cells to elongate in response to shear stress, an indicator of their flexibility.



#### Methodology:

- A suspension of red blood cells is subjected to a defined shear stress in a viscometer.
- A laser beam is passed through the sample, and the diffraction pattern produced by the elongated cells is captured by a camera.
- The shape of the diffraction pattern is analyzed to calculate an elongation index (EI). A higher EI corresponds to greater deformability.
- Measurements can be performed under varying osmotic conditions (osmoscan) or oxygen tensions (oxygenscan) to assess cell deformability under different physiological stresses.

## **Whole Blood Viscosity Measurement**

- Objective: To determine the viscosity of whole blood, which is influenced by hematocrit, plasma viscosity, red blood cell aggregation, and deformability.
- Methodology:
  - Whole blood samples are placed in a viscometer (e.g., a cone-and-plate or concentric cylinder viscometer).
  - The instrument applies a range of shear rates to the blood sample and measures the resulting shear stress.
  - Viscosity is calculated as the ratio of shear stress to shear rate.
  - Measurements can be performed at different shear rates to characterize the non-Newtonian (shear-thinning) behavior of blood.

#### Conclusion

**Voxelotor** represented a significant advancement in the treatment of sickle cell disease by being the first approved therapy to directly target the underlying mechanism of HbS polymerization. Its development from a rational therapeutic hypothesis through preclinical and clinical validation provided a new treatment paradigm for SCD. The comprehensive clinical trial program demonstrated its efficacy in improving hemoglobin levels and reducing hemolysis.



However, the recent voluntary withdrawal due to safety concerns underscores the complexities of long-term treatment and the importance of ongoing post-marketing surveillance. The story of **Voxelotor**'s discovery and development provides valuable insights for the future of drug development in SCD and other genetic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 3. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidance for the Use of Voxelotor in the Management of Sickle Cell Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jadpro.com [jadpro.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. [PDF] Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin—oxygen affinity modifiers | Semantic Scholar [semanticscholar.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Technologies for measuring red blood cell deformability Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. sicklecellanemianews.com [sicklecellanemianews.com]
- 12. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]



- 15. A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of voxelotor in pediatric patients with sickle cell disease aged 4 to 11 years PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin—oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- To cite this document: BenchChem. [Voxelotor (GBT440): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611706#voxelotor-gbt440-discovery-and-development-history-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com